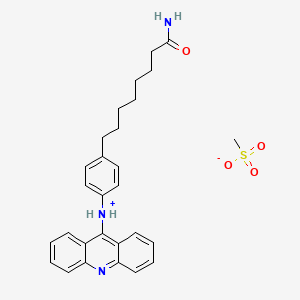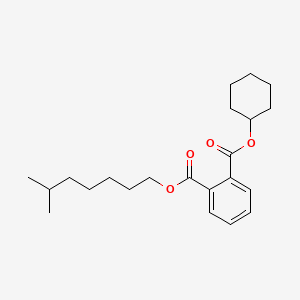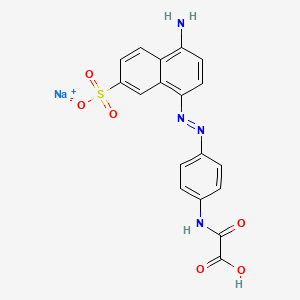
Acetic acid, ((4-((4-amino-7-sulfo-1-naphthalenyl)azo)phenyl)amino)oxo-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((4-((4-amino-7-sulfo-1-naphthalenyl)azo)phenyl)amino)oxo-, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to produce vivid and stable colors. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-((4-amino-7-sulfo-1-naphthalenyl)azo)phenyl)amino)oxo-, sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-amino-7-sulfo-1-naphthalenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 4-aminophenylacetic acid under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated using sulfuric acid to introduce the sulfonic acid group.
Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is often purified through crystallization or filtration.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can yield the corresponding amines. This is typically achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and catalytic hydrogenation are frequently used.
Substitution: Nitrating agents like nitric acid and halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((4-((4-amino-7-sulfo-1-naphthalenyl)azo)phenyl)amino)oxo-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, to visualize and identify compounds.
Biology: Employed in staining procedures to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in certain medical tests.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in color properties. In biological systems, the compound can bind to specific proteins or nucleic acids, altering their function or structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, 2-[[4-[2-[4-[2-(4-amino-7-sulfo-1-naphthalenyl)diazenyl]-7-sulfo-1-naphthalenyl]diazenyl]phenyl]amino]-2-oxo-, sodium salt
- Disodium [[4-[(4-amino-7-sulphonato-1-naphthyl)azo]phenyl]amino]oxoacetate
Uniqueness
Compared to similar compounds, acetic acid, ((4-((4-amino-7-sulfo-1-naphthalenyl)azo)phenyl)amino)oxo-, sodium salt is unique due to its specific structural arrangement, which imparts distinct color properties and reactivity. Its sulfonic acid group enhances its solubility in water, making it particularly useful in aqueous applications.
Eigenschaften
CAS-Nummer |
68400-55-5 |
|---|---|
Molekularformel |
C18H13N4NaO6S |
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
sodium;5-amino-8-[[4-(oxaloamino)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H14N4O6S.Na/c19-15-7-8-16(14-9-12(29(26,27)28)5-6-13(14)15)22-21-11-3-1-10(2-4-11)20-17(23)18(24)25;/h1-9H,19H2,(H,20,23)(H,24,25)(H,26,27,28);/q;+1/p-1 |
InChI-Schlüssel |
PXYKSYUMCKBWRJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


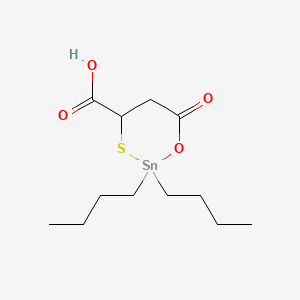
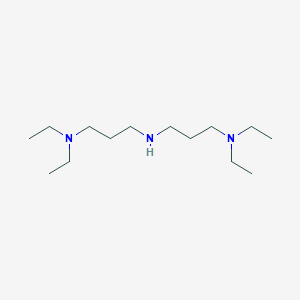
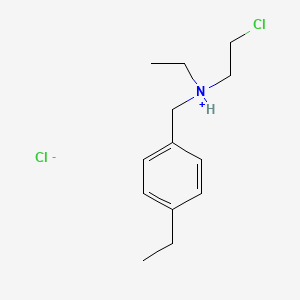
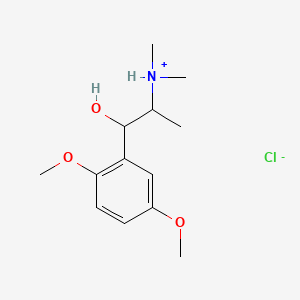
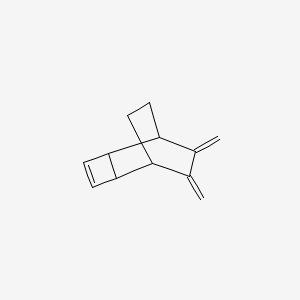
![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)
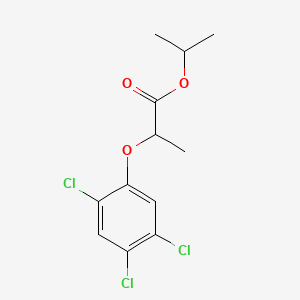
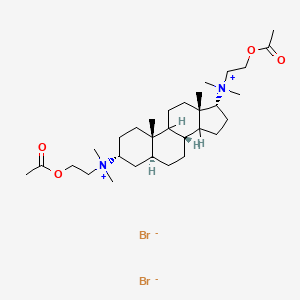
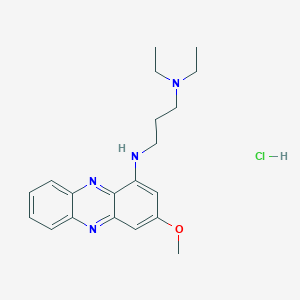
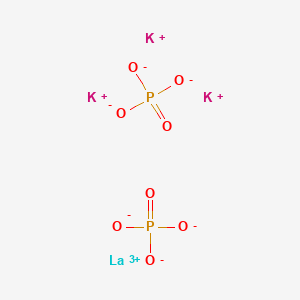
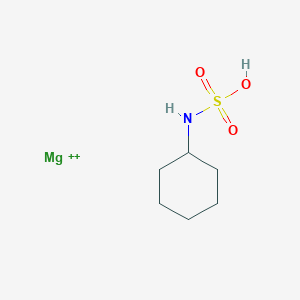
![ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B13765439.png)
